{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
Description
Properties
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVOASJNEFKGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624261 | |
| Record name | {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613239-75-1 | |
| Record name | {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Addition to Pyridine-2-carboxaldehyde
A widely used approach involves the nucleophilic addition of phenylmagnesium bromide (a Grignard reagent) to pyridine-2-carboxaldehyde derivatives to form the corresponding pyridinylmethanol intermediate.
- Pyridine-2-carboxaldehyde is dissolved in dry tetrahydrofuran (THF) under an inert atmosphere.
- Phenylmagnesium bromide is added dropwise at 0 °C.
- The reaction mixture is stirred at 0 °C to room temperature for 4 hours.
- Quenching is done with saturated ammonium chloride solution.
- The product is extracted, dried, and purified by silica gel chromatography.
This method yields phenyl(pyridin-2-yl)methanol in high yield (~92%) with good purity.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Coupling)
To install the 5-(trifluoromethyl) substituent on the pyridine ring and link it to the phenylmethanol, palladium-catalyzed cross-coupling reactions are employed:
- A suitable trifluoromethyl-substituted pyridine boronic acid or ester is coupled with a halogenated phenylmethanol derivative.
- Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2 under basic conditions (e.g., K2CO3).
- Reactions are conducted in solvents like toluene, dioxane, or DMF at elevated temperatures (80–110 °C).
- The reaction progress is monitored by TLC or HPLC.
- The product is isolated by extraction and purified by column chromatography.
This method allows for efficient formation of the C–C bond between the pyridinyl and phenylmethanol moieties, yielding the target compound with high regioselectivity and purity.
Catalyst-Assisted Dehydration and Rearrangement
In some protocols, benzylic alcohols such as phenyl(pyridin-2-yl)methanol undergo catalytic activation to form reactive intermediates for further functionalization:
- Bi(OTf)3 (bismuth triflate) combined with p-toluenesulfonic acid hydrate (p-TsOH·H2O) acts as an effective catalyst system.
- The reaction is performed in solvents like 1,2-dichloroethane or acetonitrile at 150 °C in sealed tubes.
- This approach facilitates the formation of benzylic cations, enabling subsequent nucleophilic substitution or cyclization.
- Yields in these systems can reach up to 76% for pyridinylmethanol derivatives.
Industrial Scale Optimization
For industrial production, the synthetic routes are optimized for yield, purity, and scalability:
- Use of continuous flow reactors to improve reaction control and throughput.
- Advanced purification techniques such as recrystallization and preparative HPLC.
- Automation of reaction monitoring and process control to ensure batch consistency.
- Optimization of reaction parameters (temperature, solvent, catalyst loading) to minimize by-products and maximize output.
Reaction Conditions and Reagents Summary
Analytical and Characterization Data
- NMR Spectroscopy: ^1H and ^13C NMR confirm the aromatic and methanol moieties; trifluoromethyl group signals are distinctive.
- Mass Spectrometry: High-resolution MS confirms molecular weight and formula.
- Melting Point and Purity: Determined by DSC and HPLC, typically >95% purity is achieved.
- Physical Properties: The compound exhibits moderate polarity and thermal stability consistent with its structure.
Research Findings and Notes
- The trifluoromethyl group enhances the compound’s chemical stability and biological activity potential.
- The phenylmethanol group allows further functionalization or derivatization.
- Catalyst choice and solvent significantly impact yield and selectivity.
- Continuous flow and automated processes are key for industrial-scale synthesis.
- The synthetic routes are adaptable for producing analogues with varied substituents for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanone.
Reduction: Formation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogues and their physicochemical or biological properties:
Metabolic Stability
- Target Compound: The trifluoromethyl group improves metabolic resistance to oxidative degradation compared to non-fluorinated analogues. However, the benzyl alcohol group may undergo glucuronidation, a common phase II metabolic pathway .
- M1 Metabolite (4-(4-chloro-1-(5-(methyl sulfonyl)pyridin-2-yl)-1H-imidazol-5-yl)phenyl)methanol): The imidazole and sulfonyl groups in M1 increase polarity, accelerating renal excretion compared to the target compound .
Lipophilicity and Bioavailability
- The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5) compared to analogues with polar substituents like sulfonyl (logP ~1.8) or hydroxyl groups (logP ~1.2) . This property favors blood-brain barrier penetration but may reduce aqueous solubility.
Biological Activity
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is a compound characterized by its unique structural features, including a trifluoromethyl group attached to a pyridine ring and linked to a phenylmethanol moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C13H10F3N
- Molecular Weight : 251.22 g/mol
The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceutical agents.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism.
- Cell Signaling Modulation : It influences cell signaling pathways that are essential for cell growth and differentiation, potentially impacting gene expression and cellular metabolism.
Biological Activities
Research findings indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, which is critical in treating various chronic inflammatory diseases.
- Antichlamydial Activity : Studies have indicated that derivatives of this compound can exhibit selective activity against Chlamydia species, highlighting its potential in developing targeted therapies .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential as a therapeutic agent for resistant infections.
| Compound | Activity | Concentration (μg/mL) |
|---|---|---|
| This compound | Effective | 32 |
Study 2: Anti-inflammatory Properties
In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human cell lines. Results indicated a reduction in pro-inflammatory cytokine production, supporting its potential use in inflammatory conditions.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-α | 100 | 50 |
Q & A
Q. What are the challenges in scaling up synthesis, and how can purity be maintained?
- Methodological Answer: Scale-up risks include exothermic reactions during Suzuki coupling (mitigated via slow reagent addition and jacketed reactors). Purification challenges are addressed using centrifugal partition chromatography (CPC) or preparative HPLC. In-process controls (IPC) via inline FTIR ensure intermediate quality. Final purity (>99%) is confirmed by DSC (melting point 123–125°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
